![molecular formula C10H12N4O2S B14332391 1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 110712-01-1](/img/structure/B14332391.png)
1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-(2-methoxyethoxy)aniline with thiocarbonyl diimidazole, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one
- 1-(4-(4-(2-Methoxyethoxy)phenyl)piperazin-1-yl)ethanone
Uniqueness
1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione stands out due to its unique combination of a tetrazole ring and a methoxyethoxyphenyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
110712-01-1 |
|---|---|
Fórmula molecular |
C10H12N4O2S |
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
1-[4-(2-methoxyethoxy)phenyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H12N4O2S/c1-15-6-7-16-9-4-2-8(3-5-9)14-10(17)11-12-13-14/h2-5H,6-7H2,1H3,(H,11,13,17) |
Clave InChI |
LRLREUDMSYOIKE-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=C(C=C1)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


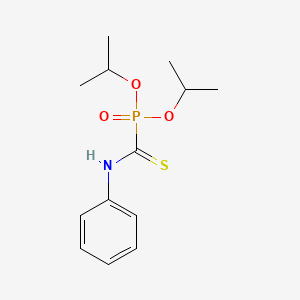
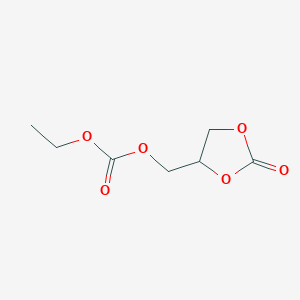
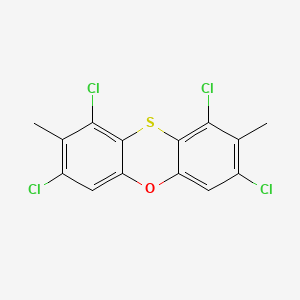
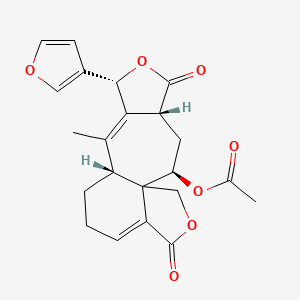
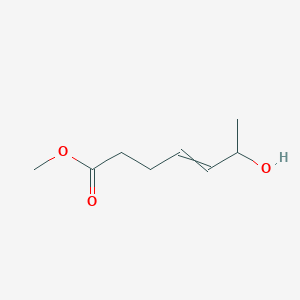
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
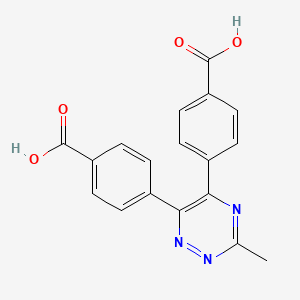
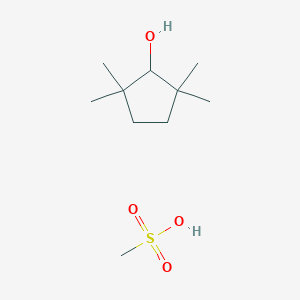


![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)



